
7-(Chloromethyl)-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chloromethyl)-5-methylquinoxaline is a heterocyclic aromatic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a chloromethyl group at the 7th position and a methyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline with chloromethylating agents. One common method is the reaction of 5-methylquinoxaline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be considered for large-scale production.
化学反応の分析
Types of Reactions
7-(Chloromethyl)-5-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroquinoxaline derivatives.
科学的研究の応用
7-(Chloromethyl)-5-methylquinoxaline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(Chloromethyl)-5-methylquinoxaline involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of DNA function, contributing to its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 7-(Chloromethyl)-5-methylquinazoline
- 7-(Chloromethyl)-5-methylpyrimidine
- 7-(Chloromethyl)-5-methylbenzoxazole
Uniqueness
7-(Chloromethyl)-5-methylquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
7-(chloromethyl)-5-methylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7-4-8(6-11)5-9-10(7)13-3-2-12-9/h2-5H,6H2,1H3 |
InChIキー |
ONWTVBMYGOOWEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=NC=CN=C12)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


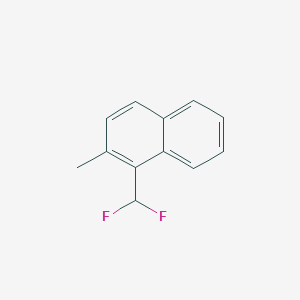


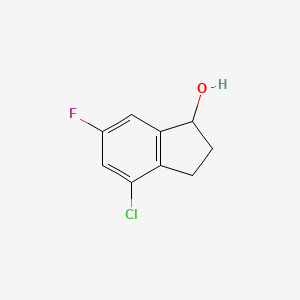
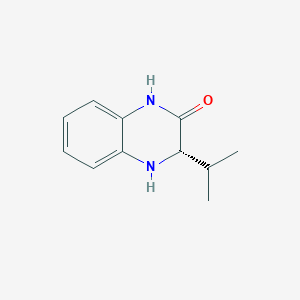
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
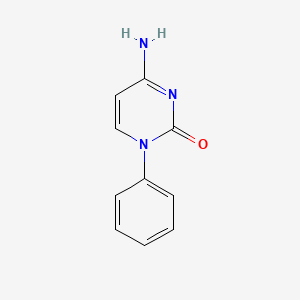
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
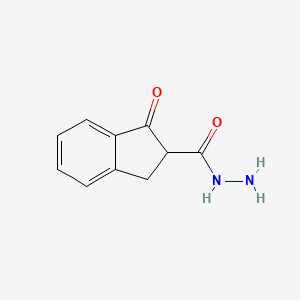

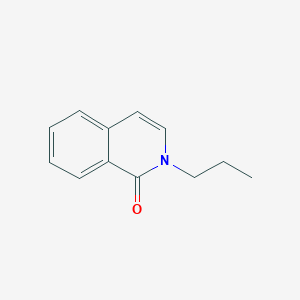
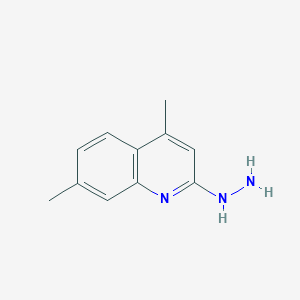
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)
